7-bromo-1-benzothiophene-3-carbaldehyde
Description
7-Bromo-1-benzothiophene-3-carbaldehyde is a halogenated benzothiophene derivative featuring a bromine substituent at the 7-position and an aldehyde group at the 3-position of the benzothiophene core. Benzothiophenes are sulfur-containing heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their electron-rich aromatic systems, which facilitate diverse reactivity and applications in cross-coupling reactions, drug design, and polymer synthesis. The aldehyde group at position 3 enhances electrophilicity, making this compound a valuable intermediate for synthesizing Schiff bases, hydrazones, and other functionalized derivatives .
For example, 7-Bromobenzothiophene-2-carboxylic acid (CAS 19075-59-3) shares the bromine substituent but replaces the aldehyde with a carboxylic acid group. Its hazards (harmful by inhalation, skin contact, or ingestion) suggest that the bromine and aromatic system contribute to toxicity, a pattern likely applicable to the aldehyde analog .
Properties
CAS No. |
19075-55-9 |
|---|---|
Molecular Formula |
C9H5BrOS |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS is preferred for its controlled reactivity and reduced side-product formation. The reaction typically proceeds in a chloroform-acetic acid solvent system at 0–20°C for 48–72 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Chloroform:Acetic Acid (1:1) |
| Temperature | 0°C → 20°C (gradual) |
| Time | 48–72 hours |
| Catalyst | None |
| Yield | 85–95% |
Mechanistic Insight
NBS generates bromine radicals that undergo electrophilic substitution. The sulfur atom in benzothiophene directs bromination to the electron-rich 7-position on the benzene ring via resonance stabilization of the intermediate sigma complex.
Limitations
-
Prolonged reaction times may lead to di-brominated byproducts.
-
Requires rigorous temperature control to prevent ring-opening reactions.
Molecular Bromine (Br₂) with Lewis Acid Catalysts
Br₂ in the presence of FeBr₃ or AlCl₃ achieves higher reaction rates but demands careful handling due to bromine’s volatility and corrosivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or CCl₄ |
| Temperature | 25°C (reflux) |
| Time | 4–6 hours |
| Catalyst | FeBr₃ (10 mol%) |
| Yield | 70–80% |
Mechanistic Insight
Br₂ reacts with FeBr₃ to form Br⁺, which attacks the 7-position. The Lewis acid enhances electrophilicity by polarizing the bromine molecule.
Key Comparison
| Method | Yield | Byproducts | Scalability |
|---|---|---|---|
| NBS | 85–95% | Minimal | High |
| Br₂ + FeBr₃ | 70–80% | Moderate | Moderate |
Formylation via Vilsmeier-Haack Reaction
The brominated intermediate undergoes formylation at the 3-position using the Vilsmeier-Haack protocol, which employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Standard Vilsmeier-Haack Protocol
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF (anhydrous) |
| Reagents | POCl₃ (2.5 equiv), DMF |
| Temperature | 0°C → 80°C (stepwise) |
| Time | 6–8 hours |
| Yield | 75–90% |
Mechanism
-
POCl₃ reacts with DMF to generate the chloroiminium ion (Vilsmeier reagent).
-
Electrophilic attack at the 3-position of benzothiophene forms a protonated intermediate.
Optimization Insights
-
Excess POCl₃ (≥2.5 equiv) ensures complete reagent formation.
-
Slow warming from 0°C to 80°C minimizes side reactions.
Modified Vilsmeier-Haack for Electron-Deficient Substrates
Bromine’s electron-withdrawing effect reduces the nucleophilicity of the 3-position. To counteract this, catalytic iodine (I₂) or elevated temperatures (100°C) are employed.
Enhanced Conditions
| Additive | Temperature | Time | Yield |
|---|---|---|---|
| None | 80°C | 8 hrs | 60% |
| I₂ (5 mol%) | 80°C | 6 hrs | 85% |
| None | 100°C | 4 hrs | 78% |
Alternative Synthetic Routes
Friedel-Crafts Formylation
A less common approach uses dichloromethyl methyl ether (Cl₂CHOMe) and AlCl₃ to introduce the aldehyde group. However, this method suffers from lower regioselectivity and yields (50–60%).
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 7-bromo-1-benzothiophene-3-carbaldehyde and analogous compounds:
Key Observations :
- Halogen Effects : Bromine at C7 (as in the target compound) increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 7-chloro-1-benzothiophene-2-carboxylic acid) .
- Functional Group Reactivity : The aldehyde group at C3 enables nucleophilic additions (e.g., condensation reactions), contrasting with carboxylic acid derivatives (e.g., esterification or amidation in ) .
- Steric and Electronic Effects : Multi-substituted analogs (e.g., methyl 6-bromo-7-chloro-3-(trifluoromethyl)benzothiophene-2-carboxylate) exhibit reduced solubility due to steric bulk and electron-withdrawing groups like CF₃ .
Research Findings and Trends
Halogen vs. Other Substituents
- Bromine at C7 enhances electrophilic aromatic substitution reactivity compared to chlorine, as observed in halogenated benzothiophene carboxylates .
- Methoxy or benzyloxy groups (e.g., 7-benzyloxyindole-3-carbaldehyde) improve solubility but reduce electrophilicity, limiting utility in certain reactions .
Positional Isomerism
Industrial and Pharmaceutical Relevance
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromo-1-benzothiophene-3-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer :
- Bromination : Start with a benzothiophene precursor (e.g., 1-benzothiophene-3-carbaldehyde). Bromination at the 7th position is achieved using bromine or N-bromosuccinimide (NBS) in acetic acid at 0–25°C for 2–6 hours. Excess bromine may lead to over-bromination, requiring careful stoichiometric control .
- Formylation : Direct formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) or lithiation followed by reaction with DMF. Solvent polarity (e.g., THF or DCM) and temperature (−78°C to room temperature) influence regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show coupling patterns consistent with benzothiophene and bromine effects .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₉H₅BrOS, MW 241.11 g/mol).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
- First Aid :
- Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Storage : Keep in a dark, dry container at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can reaction yields be improved for this compound synthesis, particularly in scaling reactions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution in bromination. For formylation, anhydrous conditions prevent side reactions .
- Catalysis : Use Lewis acids (e.g., FeCl₃) to accelerate bromination. Microwave-assisted synthesis reduces reaction time and improves yield .
- Scale-Up Challenges : Optimize cooling rates to manage exothermic reactions. Batch reactors with precise temperature control (±1°C) minimize byproducts.
Q. What strategies are used to assess the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves (4-parameter logistic model) .
- Structure-Activity Relationship (SAR) : Modify the aldehyde group to hydrazones or Schiff bases. Compare bioactivity using parallel synthesis and high-throughput screening .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target proteins (e.g., PDB: 3ERT for estrogen receptors) .
Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?
- Methodological Answer :
- Retrosynthesis Planning : Tools like Pistachio and Reaxys propose feasible routes using reaction templates. Input SMILES strings to prioritize pathways with high Tanimoto similarity scores .
- Feasibility Scoring : Rank routes by atom economy, step count, and commercial precursor availability. For example, Suzuki-Miyaura coupling with boronic acids is preferred for scalability .
- Quantum Chemistry : DFT calculations (Gaussian 16) model transition states to predict regioselectivity in electrophilic substitutions .
Q. How should researchers address contradictions in reported biological data for this compound analogs?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, ATP levels in luminescence assays). Use internal controls (e.g., staurosporine for apoptosis studies) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL. Apply statistical tools (e.g., R’s metafor package) to assess heterogeneity and publication bias .
- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target engagement in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
